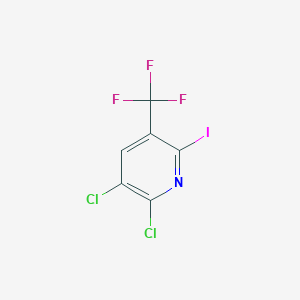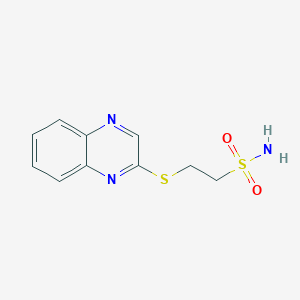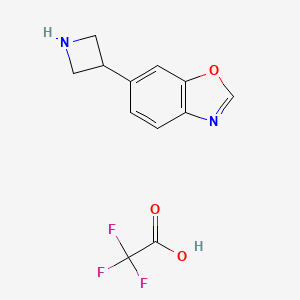
6-(Azetidin-3-yl)-1,3-benzoxazole, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid is a compound that combines the structural features of azetidine, benzoxazole, and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing ring, benzoxazole is a bicyclic compound containing both benzene and oxazole rings, and trifluoroacetic acid is a strong organic acid with three fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid typically involves the formation of the azetidine ring followed by its attachment to the benzoxazole moiety. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoxazole moiety to benzoxazoline.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield azetidine N-oxide, while reduction of the benzoxazole moiety may produce benzoxazoline derivatives.
科学的研究の応用
6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing rings, allowing it to mimic the behavior of natural substrates. The benzoxazole moiety can interact with aromatic binding sites, while the trifluoroacetic acid group can enhance the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
- 3-(azetidin-3-yl)-1,3-oxazolidin-2-one; trifluoroacetic acid
- 3-(azetidin-3-yl)-1H-pyrazole; trifluoroacetic acid
- 1-(azetidin-3-yl)azetidine; bis(trifluoroacetic acid)
Uniqueness
6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid is unique due to the combination of the azetidine and benzoxazole moieties, which provides a distinct set of chemical properties and potential applications. The presence of trifluoroacetic acid further enhances its reactivity and stability compared to similar compounds.
This detailed article provides a comprehensive overview of 6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H11F3N2O3 |
|---|---|
分子量 |
288.22 g/mol |
IUPAC名 |
6-(azetidin-3-yl)-1,3-benzoxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H10N2O.C2HF3O2/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8;3-2(4,5)1(6)7/h1-3,6,8,11H,4-5H2;(H,6,7) |
InChIキー |
JROFSFUSCMYHQU-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC3=C(C=C2)N=CO3.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





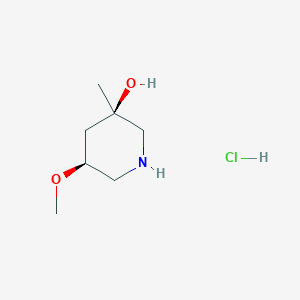
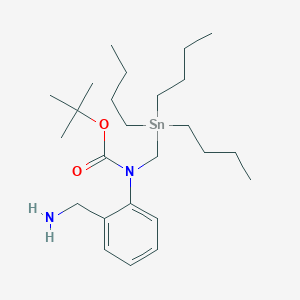
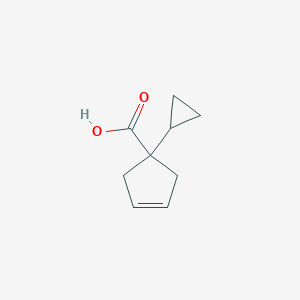
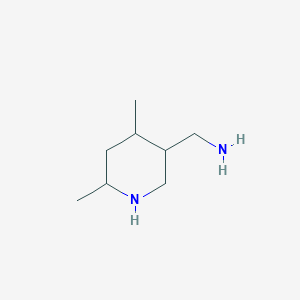
![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)
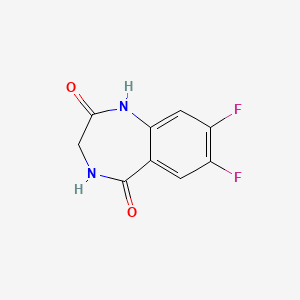
![(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13506260.png)
![Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13506266.png)
![2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
